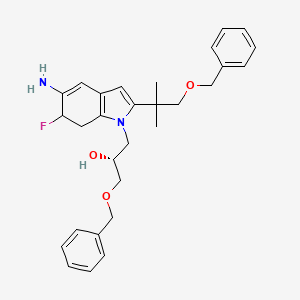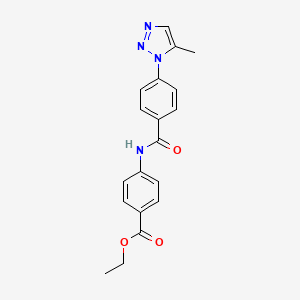
ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate” is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an amide group (benzamido), and a 1,2,3-triazole ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through copper-catalyzed click reactions of azides with alkynes . This reaction is widely used to obtain 1,2,3-triazole ring systems .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .Aplicaciones Científicas De Investigación
Anticancer Research
Specific Scientific Field
Oncology and medicinal chemistry.
Summary
Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate has shown promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound inhibits cell proliferation and induces apoptosis, making it a potential candidate for targeted cancer therapy.
Experimental Procedures
Results
Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate exhibits potent cytotoxic activity against cancer cells, with nanomolar IC50 values .
Drug Discovery for Alzheimer’s Disease
Specific Scientific Field
Neuropharmacology and drug development.
Summary
Alzheimer’s disease (AD) is characterized by memory loss and synaptic damage. Acetylcholinesterase (AChE) plays a crucial role in AD progression. Researchers explore compounds that interact with AChE to develop new therapeutic options.
Experimental Procedures
Results
The compound interacts with AChE, making it a potential candidate for AD therapy. Its drug-likeness properties are favorable .
Carbonic Anhydrase Inhibition
Specific Scientific Field
Enzymology and biochemistry.
Summary
Researchers investigate the inhibition of bovine carbonic anhydrase-II (CA-II) by ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate analogs.
Experimental Procedures
Results
The synthesized analogs exhibit potent to significant CA-II inhibition, suggesting therapeutic potential .
Sustainable Synthesis of 1,2,4-Triazoles
Specific Scientific Field
Organic synthesis and green chemistry.
Summary
Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate serves as a precursor for 1,2,4-triazole derivatives. Researchers develop an efficient and sustainable synthetic route.
Experimental Procedures
Results
The methodology allows rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)15-4-8-16(9-5-15)21-18(24)14-6-10-17(11-7-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMDWFUSBDPCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

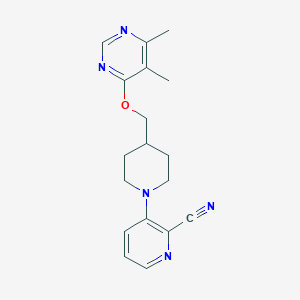
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone](/img/structure/B2812899.png)
![1-[(6-Chloro-2-methoxypyridin-3-yl)methyl]piperazine;dihydrochloride](/img/structure/B2812900.png)
![4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812903.png)
![2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2812904.png)
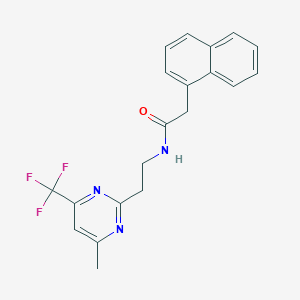
![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2812907.png)
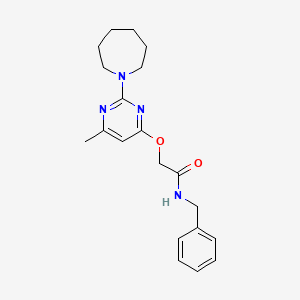
![1-(2,2-Dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one](/img/structure/B2812911.png)
![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812917.png)
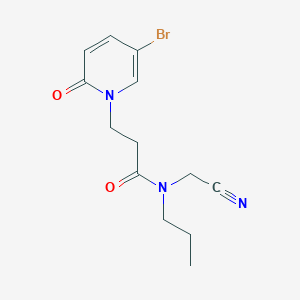
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2812919.png)
![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B2812920.png)
